molecular formula C8H13NO3 B15364057 Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 10080-92-9

Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15364057
CAS No.: 10080-92-9
M. Wt: 171.19 g/mol
InChI Key: YFVCDGSSEOJQQP-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidines, which are five-membered lactam rings. This compound is characterized by its molecular structure, which includes an ethyl ester group, a methyl group, and a pyrrolidine ring with a ketone functionality at the 5-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate starting materials, such as ethyl 5-oxopyrrolidine-3-carboxylate and methylating agents.

  • Reaction Conditions:

  • Purification: The product is then purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure consistent quality and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications and standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the ketone group to an alcohol.

  • Substitution: Substitution reactions can occur at the pyrrolidine ring, leading to the formation of different substituted pyrrolidines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction Products: Reduction can produce alcohols and other reduced derivatives.

  • Substitution Products: Substitution reactions can yield a variety of substituted pyrrolidines.

Scientific Research Applications

Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biological studies to investigate its effects on various biological systems and pathways.

  • Medicine: It has potential medicinal applications, including the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the chemical industry for the production of various chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Ethyl 5-oxopyrrolidine-3-carboxylate: This compound lacks the methyl group present in this compound, leading to different chemical properties and reactivity.

  • Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate: This compound has an ethyl group instead of a methyl group, resulting in distinct chemical behavior.

  • Other Pyrrolidines: Various other pyrrolidines with different substituents and functional groups can be compared to understand the unique characteristics of this compound.

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Properties

CAS No.

10080-92-9

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-7(10)9(2)5-6/h6H,3-5H2,1-2H3

InChI Key

YFVCDGSSEOJQQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C

Origin of Product

United States

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